molecular formula C12H10ClN3O2 B13721843 4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester

4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester

Cat. No.: B13721843
M. Wt: 263.68 g/mol
InChI Key: WOWAKOOPDKOHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester typically involves the reaction of 3-amino-6-chloropyridazine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A similar compound with a pyridazine ring but lacking the benzoic acid methyl ester group.

    Pyridazinone: A derivative of pyridazine with an additional oxygen atom in the ring.

Uniqueness

4-(3-Amino-6-chloropyridazin-4-yl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

methyl 4-(3-amino-6-chloropyridazin-4-yl)benzoate

InChI

InChI=1S/C12H10ClN3O2/c1-18-12(17)8-4-2-7(3-5-8)9-6-10(13)15-16-11(9)14/h2-6H,1H3,(H2,14,16)

InChI Key

WOWAKOOPDKOHJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl

Origin of Product

United States

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